NS 5806
Overview
Description
NS 5806 is a chemical compound known for its role as a potassium current activator. It is particularly effective in enhancing the peak current amplitudes of potassium channels, specifically KV4.3 and KV4.2, in channel complexes containing KChIP2 . This compound has significant implications in the field of electrophysiology and cardiac research due to its ability to modulate ion channels.
Mechanism of Action
Target of Action
NS 5806, also known as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, primarily targets the KV4.3/KChIP2 channels . These channels play a crucial role in mediating the transient outward potassium current (Ito) in cardiac cells .
Mode of Action
This compound acts as a potent potassium current activator. It increases the KV4.3/KChIP2 peak current amplitudes with an EC50 of 5.3 μM . Furthermore, this compound slows the decay of KV4.3 and KV4.2 currents in channel complexes containing KChIP2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport pathway . By activating the KV4.3/KChIP2 channels, this compound enhances the transient outward potassium current (Ito), which is essential for the repolarization phase of the cardiac action potential .
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability.
Result of Action
The activation of KV4.3/KChIP2 channels by this compound leads to an increase in the transient outward potassium current (Ito). This increase can affect the action potential of cardiac cells, specifically the repolarization phase . In a model of heart failure, this compound was shown to reverse rapid pacing-induced decreases in Ito current recovery and restore the spike-and-dome morphology of the epicardial action potential .
Biochemical Analysis
Biochemical Properties
NS 5806 interacts with various biomolecules, most notably the Kv4.3 channel, to mediate the transient outward potassium current (Ito) . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the transient outward potassium current (Ito), which is essential for cardiac repolarization . This modulation can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the Kv4.3 channel . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 . This results in the activation of the calcium-independent transient outward potassium current (Ito) .
Temporal Effects in Laboratory Settings
It is known that this compound is a non-melting extreme pressure grease designed for lubrication of highly loaded slides and bearings in extreme temperature environments .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have concentration-dependent effects on ventricular and atrial Ito
Metabolic Pathways
Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely that it interacts with enzymes or cofactors involved in potassium ion transport .
Subcellular Localization
Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely localized to the cell membrane where it can interact with the Kv4.3 channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 5806 involves a series of chemical reactions. The compound is typically synthesized through the reaction of 3,5-bis(trifluoromethyl)aniline with 2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
NS 5806 primarily undergoes substitution reactions due to the presence of reactive bromine atoms in its structure. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of this compound .
Scientific Research Applications
NS 5806 has a wide range of applications in scientific research:
Electrophysiology: It is used to study the modulation of potassium currents in cardiac cells, providing insights into the mechanisms of cardiac arrhythmias.
Pharmacology: The compound is utilized in drug discovery and development, particularly in the search for new treatments for cardiac disorders.
Neuroscience: This compound is employed to investigate the role of potassium channels in neuronal signaling and excitability.
Industrial Applications: It is used in the development of new materials and technologies that require precise control of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
NS 1643: Another potassium channel activator, but with different specificity and potency.
NS 11021: Known for its effects on different potassium channel subtypes.
NS 1619: A compound with broader effects on various ion channels.
Uniqueness
NS 5806 is unique due to its high specificity for KV4.3 and KV4.2 channels and its ability to significantly enhance peak current amplitudes. This makes it particularly valuable in research focused on cardiac and neuronal potassium currents .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWJWROOLOOCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469888 | |
Record name | MolPort-023-277-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-69-7 | |
Record name | MolPort-023-277-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS5806 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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